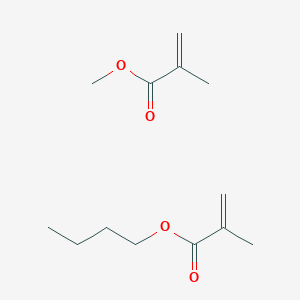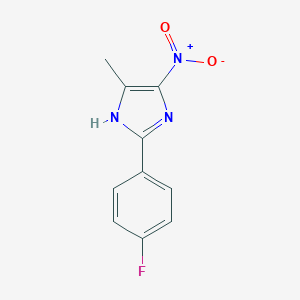
7-chloro-1,1,1-trifluoro-2-hydroxy-2-(trifluoromethyl)heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound with the molecular formula C8H9ClF6O2 and a molecular weight of 286.6 g/mol . This compound is characterized by its unique structure, which includes a heptanone backbone with chloro, hydroxy, and trifluoromethyl substituents. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- involves several steps. One common synthetic route includes the reaction of heptanone derivatives with chlorinating agents and trifluoromethylating reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- undergoes various chemical reactions, including:
Scientific Research Applications
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways . The presence of chloro, hydroxy, and trifluoromethyl groups enhances its reactivity and allows it to form stable complexes with target molecules .
Comparison with Similar Compounds
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- can be compared with other similar compounds, such as:
4-Heptanone, 2-methyl-: This compound has a similar heptanone backbone but lacks the chloro and trifluoromethyl substituents, making it less reactive.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound contains a trifluoromethyl group but has different substituents and a different backbone structure, leading to different chemical properties and reactivity.
The unique combination of substituents in 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
101913-91-1 |
|---|---|
Molecular Formula |
C8H9ClF6O2 |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
7-chloro-1,1,1-trifluoro-2-hydroxy-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C8H9ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h17H,1-4H2 |
InChI Key |
ARMZHMFYYMRUOR-UHFFFAOYSA-N |
SMILES |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
Canonical SMILES |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
Key on ui other cas no. |
101913-91-1 |
Synonyms |
4-HEPTANONE, 7-CHLORO-2-HYDROXY-1,1,1-TRIFLUORO-2-TRIFLUOROMETHYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12747.png)


![4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline](/img/structure/B12752.png)




![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)





